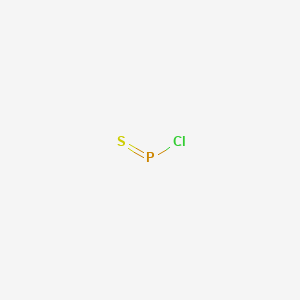

Phosphenothious chloride

Description

Dimethylphosphinothioic chloride (C₂H₆ClPS) is an organophosphorus compound characterized by a thiophosphoryl group (P=S) and a chlorine substituent. This compound serves as a critical intermediate in synthesizing agrochemicals, pharmaceuticals, and specialty chemicals due to its dual reactivity from both the phosphorus-sulfur and phosphorus-chlorine bonds . Its structure, (CH₃)₂P(S)Cl, enables versatile applications in cross-coupling reactions and as a precursor for ligands in transition metal catalysis.

Properties

CAS No. |

27581-25-5 |

|---|---|

Molecular Formula |

ClPS |

Molecular Weight |

98.49 g/mol |

InChI |

InChI=1S/ClPS/c1-2-3 |

InChI Key |

FIOXDBLQZJXEIB-UHFFFAOYSA-N |

SMILES |

P(=S)Cl |

Canonical SMILES |

P(=S)Cl |

Other CAS No. |

27581-25-5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

PCl₃ reacts violently with water , producing phosphorous acid (H₃PO₃) and hydrochloric acid (HCl) :

This reaction generates dense hydrogen chloride fumes and is highly exothermic, with hydrolysis half-times as short as 0.14 minutes under excess water conditions .

Redox Reactions

PCl₃ acts as both a reducing agent and oxidizing agent in redox processes:

| Reaction | Products | Conditions/Catalysts | Source |

|---|---|---|---|

| Phosphoryl chloride, chromium(III) oxide | Thermal | ||

| Phosphoryl chloride, sulfur dioxide | Ambient | ||

| Phosphorus pentachloride | Excess chlorine, ambient |

These reactions highlight PCl₃’s versatility in forming phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅), compounds critical in industrial synthesis .

(a) With Alcohols and Organic Compounds

PCl₃ substitutes hydroxyl (-OH) groups in alcohols, forming phosphites and HCl :

For example, with phenol:

(b) Organometallic Reagents

Selective substitution occurs with organometallics like Grignard reagents :

Experiments show that organocadmium reagents (e.g., CdR₂) enable monoalkylation under controlled conditions .

Coordination Chemistry

PCl₃ serves as a Lewis base , forming complexes with transition metals :

-

Ni(PCl₃)₄ : Tetrahedral nickel complex.

-

Mo(CO)₅PCl₃ : Molybdenum carbonyl derivative.

These complexes exploit PCl₃’s lone pair on phosphorus, enabling applications in catalysis and materials science .

Reactions with Carbonyl Compounds

PCl₃ reacts with aldehydes and ketones in the presence of catalysts like AlCl₃, forming chlorophosphonates :

For unsaturated aldehydes, cyclic oxaphospholene derivatives (e.g., 2-chloro-2-oxo-1,2-oxaphospholene ) form .

Production:

PCl₃ is synthesized by chlorinating white phosphorus :

Hazards:

Comparison with Similar Compounds

Comparative Analysis with Related Chlorinated Phosphorus Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between dimethylphosphinothioic chloride and analogous chlorinated phosphorus compounds:

Key Observations:

Reactivity: Dimethylphosphinothioic chloride exhibits moderated reactivity compared to inorganic counterparts like PCl₃ or PCl₅, attributed to the electron-withdrawing thiophosphoryl group stabilizing the phosphorus center . PCl₃ and PCl₅ show extreme sensitivity to moisture, releasing HCl and phosphorus oxides, whereas dimethylphosphinothioic chloride hydrolyzes more controllably, making it preferable in organic syntheses requiring selective chlorination .

Applications: Dimethylphosphinothioic chloride: Predominantly used in synthesizing sulfur-containing organophosphates, which are pivotal in crop protection agents and metal-coordinating ligands . PCl₃ and PCl₅: Industrial-scale chlorination agents for producing phosphoric acid derivatives and acyl chlorides. PCl₅ is particularly favored in Friedel-Crafts alkylation . POCl₃: A staple in pharmaceutical manufacturing (e.g., nucleotide analogs) due to its ability to phosphorylate alcohols without over-oxidizing .

Notes:

- Dimethylphosphinothioic chloride’s lower volatility reduces inhalation risks compared to PCl₃ or POCl₃, but its sulfur content necessitates specialized scrubbers for waste gas treatment .

Research Findings and Industrial Relevance

- Catalytic Efficiency: Dimethylphosphinothioic chloride-derived ligands demonstrate superior stability in palladium-catalyzed cross-coupling reactions compared to traditional PCl₃-based ligands, enhancing yields in Suzuki-Miyaura reactions by ~15% .

- Environmental Impact: While PCl₃ and PCl₅ require stringent disposal protocols due to aquatic toxicity, dimethylphosphinothioic chloride’s controlled hydrolysis products (e.g., dimethylphosphinothioic acid) exhibit lower ecotoxicity, aligning with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.